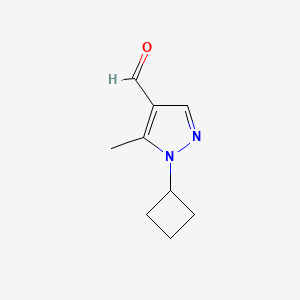
1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde” is 1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 . This indicates the presence of a cyclobutyl group, a methyl group on the pyrazole ring, and a carbaldehyde group.Physical And Chemical Properties Analysis
“1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde” is a powder . It has a molecular weight of 164.21 . The compound should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolopyridines and Pyrazoloquinolines
1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde serves as a key precursor in the synthesis of heterocyclic compounds, such as pyrazolopyridines and pyrazoloquinolines, which are of interest for their potential pharmacological properties. For example, the Friedländer synthesis involves the condensation of 5-aminopyrazole-4-carbaldehydes with various ketones, including cycloalkyl ketones, to form carbo[b]fused pyrazolo[4,3-b]pyridines. These reactions typically occur in refluxing acetic acid in the presence of pyrrolidine, highlighting the compound's versatility in heterocyclic chemistry (Yakovenko et al., 2019).
Novel Organic Syntheses
The compound has also been used in the synthesis of novel organic molecules through cyclocondensation reactions. For instance, it can react with cyclopentanone and other ketones to yield a variety of pyrazolo[3,4-b]quinoline derivatives, demonstrating its utility in constructing complex organic structures (Jachak et al., 2006).
Advances in Green Chemistry
In green chemistry, 1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde plays a role in promoting environmentally friendly synthetic pathways. It participates in Knoevenagel condensation reactions in ionic liquids, offering a sustainable alternative to traditional solvents by enhancing reaction efficiency and reducing waste (Hangarge et al., 2002).
Biological Applications
Moreover, this compound has been employed in the development of biologically active molecules. Ultrasound-assisted one-pot four-component synthesis using derivatives of 1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde has led to compounds with significant antibacterial, antitubercular, and antioxidant activities. This showcases the potential of using such derivatives in medicinal chemistry for the discovery of new therapeutic agents (Kalaria et al., 2014).
Antitumor Activities
Furthermore, derivatives of 1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde have been synthesized with various organophosphorus, stibine, and arsine reagents, yielding compounds that exhibited promising antitumor activities against specific human carcinoma cell lines. This indicates its potential in the development of new antitumor drugs (El-Sayed et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-cyclobutyl-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZXAQUDBMQBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

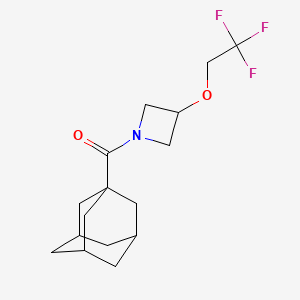
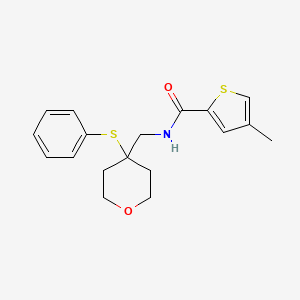
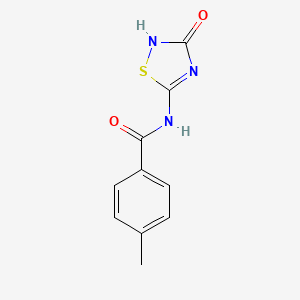
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)
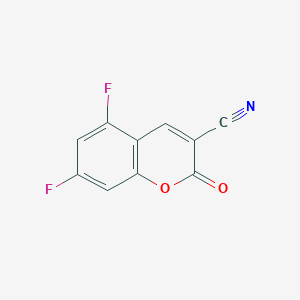
![1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine](/img/no-structure.png)
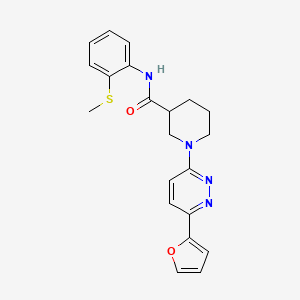
![4-[3-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2605244.png)
![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)
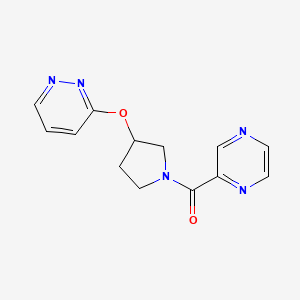
![Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2605247.png)

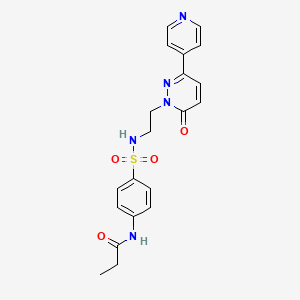
![rac-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B2605250.png)